molecular formula C13H17NO4 B15172412 (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid CAS No. 1019389-98-0

(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid

Cat. No.: B15172412
CAS No.: 1019389-98-0
M. Wt: 251.28 g/mol
InChI Key: TWBICOOAQQAMTD-UHFFFAOYSA-N
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Description

(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a (2-methylpropoxy)carbonyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenylacetic acid and 2-methylpropyl chloroformate.

    Reaction Conditions: The phenylacetic acid is first reacted with 2-methylpropyl chloroformate in the presence of a base such as triethylamine to form the (2-methylpropoxy)carbonyl derivative.

    Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: The parent compound, which lacks the (2-methylpropoxy)carbonyl and amino groups.

    (4-Aminophenyl)acetic Acid: Similar structure but without the (2-methylpropoxy)carbonyl group.

    (4-{[(2-Methylpropoxy)carbonyl]amino}benzoic Acid): Similar structure but with a benzoic acid moiety instead of phenylacetic acid.

Uniqueness

(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid is unique due to the presence of both the (2-methylpropoxy)carbonyl and amino groups, which confer distinct chemical and biological properties

Properties

CAS No.

1019389-98-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[4-(2-methylpropoxycarbonylamino)phenyl]acetic acid

InChI

InChI=1S/C13H17NO4/c1-9(2)8-18-13(17)14-11-5-3-10(4-6-11)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

TWBICOOAQQAMTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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